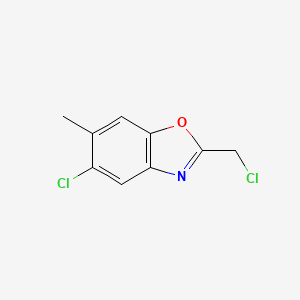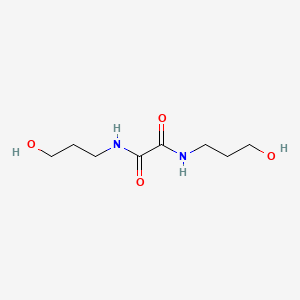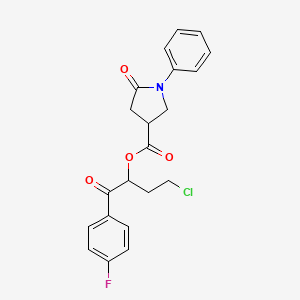![molecular formula C9H15N3O B15150173 (E)-N-[1-(1-Ethyl-3,5-dimethylpyrazol-4-YL)ethylidene]hydroxylamine](/img/structure/B15150173.png)
(E)-N-[1-(1-Ethyl-3,5-dimethylpyrazol-4-YL)ethylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an oxime functional group, which is known for its versatility in organic synthesis and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime typically involves the reaction of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
(1E)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1E)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the pyrazole ring can interact with various biological pathways, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1E)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone
- (1E)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone hydrazone
- (1E)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone semicarbazone
Uniqueness
The presence of the oxime functional group in (1E)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime distinguishes it from other similar compounds. This functional group imparts unique reactivity and potential biological activities, making it a valuable compound in various fields of research.
Propriétés
IUPAC Name |
N-[1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-5-12-8(4)9(6(2)10-12)7(3)11-13/h13H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPULZMTBMAFNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(=NO)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{4-[3-(2-chlorophenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15150092.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)glycinamide](/img/structure/B15150093.png)
![N-{4-[5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B15150108.png)
![methyl 2-{6'-ethenyl-2-oxo-3',5',6',7',8',8'a-hexahydro-1H,2'H-spiro[indole-3,1'-indolizin]-7'-yl}-3-methoxyprop-2-enoate](/img/structure/B15150116.png)
![N-(3-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B15150122.png)
![3-[(Diphenylacetyl)amino]-4-methylbenzoic acid](/img/structure/B15150123.png)
![1-[(N-acetylglycyl)amino]-N-(4-bromophenyl)-4-methylcyclohexanecarboxamide](/img/structure/B15150130.png)
![N-(4-{[(1Z)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)acetamide](/img/structure/B15150136.png)

![(3-chlorophenyl)[3-(4-fluorophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B15150143.png)
![3-{[(2-{[(4-Chlorophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B15150154.png)

![4-[({4-[(4-Bromophenyl)amino]-4-oxobutanoyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B15150170.png)

